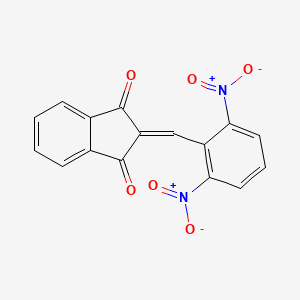
Antitumor agent-153
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Antitumor agent-153 is synthesized through a series of chemical reactions starting from PRT4165. The synthetic route involves the optimization of the parent compound to enhance its inhibitory activity against histone H2A ubiquitination. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed .
化学反応の分析
Antitumor agent-153 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others to form new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of the parent compound with modified functional groups .
科学的研究の応用
Antitumor agent-153 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of histone H2A ubiquitination and its effects on cellular processes.
Biology: Employed in research to understand the role of histone modifications in gene expression and cancer development.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various cancers, particularly osteosarcoma.
Industry: Utilized in the development of new anticancer drugs and therapeutic strategies
作用機序
The mechanism of action of antitumor agent-153 involves the inhibition of histone H2A monoubiquitination. This inhibition disrupts the normal function of histone H2A, leading to alterations in gene expression and the suppression of cancer cell growth. The molecular targets of this compound include the enzymes involved in histone ubiquitination, such as E1 activating enzyme, E2 conjugating enzyme, and E3 ligating enzyme .
類似化合物との比較
Antitumor agent-153 is unique in its optimized inhibition of histone H2A ubiquitination. Similar compounds include:
PRT4165: The parent compound from which this compound is derived.
Tankyrase inhibitors: Compounds like OM-153 that inhibit tankyrase enzymes and have shown antitumor efficacy in various models.
Histone deacetylase inhibitors: Compounds that target histone modifications but through different mechanisms compared to this compound.
This compound stands out due to its specific inhibition of histone H2A ubiquitination and its potent anticancer activity .
特性
分子式 |
C16H8N2O6 |
|---|---|
分子量 |
324.24 g/mol |
IUPAC名 |
2-[(2,6-dinitrophenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C16H8N2O6/c19-15-9-4-1-2-5-10(9)16(20)12(15)8-11-13(17(21)22)6-3-7-14(11)18(23)24/h1-8H |
InChIキー |
MJQKXAMIHCYJTH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-])C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





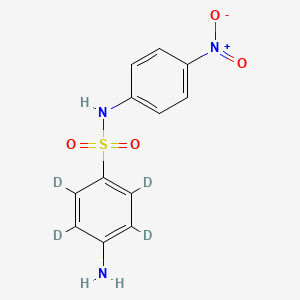

![N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide](/img/structure/B15135665.png)
![4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B15135679.png)
![3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane](/img/structure/B15135684.png)
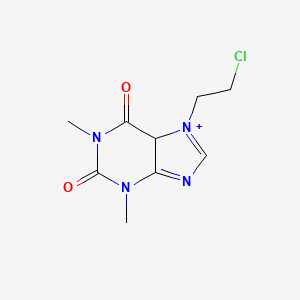
![(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15135693.png)
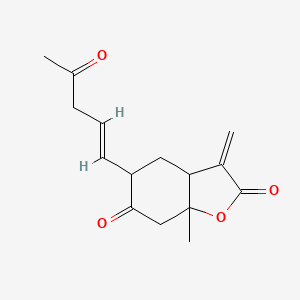
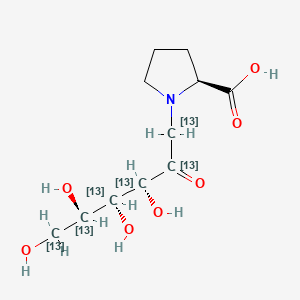
![N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide](/img/structure/B15135726.png)
![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B15135734.png)
